molecular formula C15H20N6O2 B6461069 2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2548994-67-6

2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6461069
CAS No.: 2548994-67-6
M. Wt: 316.36 g/mol
InChI Key: UDIFKPDTHYOLOM-UHFFFAOYSA-N
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Description

2-Methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole moiety and a methoxy-substituted ketone side chain. This structure combines elements of rigidity (from the triazolo-pyridazine) and conformational flexibility (from the octahydropyrrolo-pyrrole), which may enhance binding to biological targets.

Properties

IUPAC Name

2-methoxy-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-10-16-17-13-3-4-14(18-21(10)13)19-5-11-7-20(8-12(11)6-19)15(22)9-23-2/h3-4,11-12H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIFKPDTHYOLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound’s closest analogues in the evidence include:

Compound Name / ID Key Structural Features Biological Target / Activity Source
AZD5153 Bivalent triazolo[4,3-b]pyridazine with piperidine linker BRD4 bromodomain inhibitor (antitumor)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole fused with pyrazole 14-α-demethylase lanosterol (antifungal candidate)
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo... Triazolo-thiadiazine with pyrrolo-thiazolo-pyrimidine Not explicitly stated (structural focus)

Key Observations :

  • The target compound’s triazolo-pyridazine core is shared with AZD5153, a potent bromodomain inhibitor .
  • Unlike triazolo-thiadiazoles , the target lacks sulfur in its fused heterocyclic system, which may reduce metabolic instability.
  • The methoxy group is a common feature in analogues (e.g., ), often improving pharmacokinetics by modulating lipophilicity .
Pharmacological Potential
  • Bromodomain inhibition : AZD5153’s bivalent binding to BRD4 highlights the triazolo-pyridazine moiety’s role in protein interaction . The target’s octahydropyrrolo-pyrrole may enable distinct binding kinetics.
  • Antifungal activity : Triazolo-thiadiazoles in inhibit 14-α-demethylase, a fungal enzyme . The target’s lack of thiadiazole may redirect activity toward bacterial or cancer targets.
  • Kinase modulation : Pyrazolo-triazolo derivatives () show antitumor effects, suggesting the target’s methoxy group and fused rings could similarly interfere with kinase signaling .
Physicochemical Properties
  • Solubility : The octahydropyrrolo-pyrrole moiety likely enhances aqueous solubility compared to fully aromatic systems (e.g., ’s benzothiazole derivatives) .
  • Stability : The absence of labile sulfur atoms (cf. thiadiazoles in ) may improve metabolic stability .
  • Elemental composition : Analogous compounds (e.g., ) report tight agreement between calculated and found C/H/N percentages (e.g., C: 65.34% vs. 65.37%), underscoring the importance of purity validation .

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